molecular formula C14H14O2 B13604935 3-(Naphthalen-2-yl)butanoic acid

3-(Naphthalen-2-yl)butanoic acid

Cat. No.: B13604935
M. Wt: 214.26 g/mol
InChI Key: KGAINHOXCJDQDK-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)butanoic acid is an organic compound that features a naphthalene ring attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Another method involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a 2H-chromene derivative, followed by a domino multicomponent coupling reaction . This approach allows for the efficient construction of the naphthalene ring system.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthalenes or butanols.

Scientific Research Applications

3-(Naphthalen-2-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of neuroprotection, the compound has been shown to modulate inflammation, oxidative stress, and energy metabolism in the brain . It upregulates antioxidant enzymes and downregulates pro-inflammatory mediators, thereby exerting its protective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Naphthalen-2-yl)butanoic acid is unique due to its combination of a naphthalene ring and a butanoic acid chain. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

3-naphthalen-2-ylbutanoic acid

InChI

InChI=1S/C14H14O2/c1-10(8-14(15)16)12-7-6-11-4-2-3-5-13(11)9-12/h2-7,9-10H,8H2,1H3,(H,15,16)

InChI Key

KGAINHOXCJDQDK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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